Methyl 3-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}thiophene-2-carboxylate is a versatile chemical compound extensively used in scientific research. This compound is known for its unique properties and finds applications in various fields, including pharmaceuticals, organic synthesis, and material science.
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects . For instance, some thiophene-based compounds have shown anti-inflammatory and anticancer properties .
Mode of Action
The strong n–h⋯o and n–h⋯n hydrogen bond interaction might play a role in its biological activity .
Biochemical Pathways
Thiophene derivatives have been known to interact with various biochemical pathways, leading to their diverse biological effects .
Result of Action
Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives, like Methyl 3-[[2-cyanoethyl(methyl)carbamothioyl]amino]thiophene-2-carboxylate, have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Similar thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of Methyl 3-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}thiophene-2-carboxylate involves several steps. One common method is the reaction of 3-amino-2-thiophenecarboxylate with hydrazonoyl chlorides in the presence of triethylamine to yield the corresponding N-arylamidrazones . Another method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Industrial production methods often require precise control of temperature and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 3-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl chlorides, triethylamine, and phosphorus pentasulfide . The major products formed from these reactions are N-arylamidrazones and aminothiophene derivatives .
Scientific Research Applications
This compound is widely used in scientific research due to its unique properties. In the field of chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology and medicine, it serves as a key intermediate in the development of pharmaceuticals, including anti-hypertensives, antitumors, anti-HIV-1 integrase inhibitors, and hepatitis C virus inhibitors . Additionally, it is used in the preparation of dyes and pesticides .
Comparison with Similar Compounds
Methyl 3-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}thiophene-2-carboxylate can be compared with other thiophene derivatives, such as Methyl 3-amino-2-thiophenecarboxylate and 2-amino-3-thiophenecarboxylate . These compounds share similar structural features but differ in their functional groups and specific applications. The unique combination of cyanoethyl and carbamothioyl groups in this compound distinguishes it from other thiophene derivatives and contributes to its diverse range of applications.
Biological Activity
Methyl 3-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}thiophene-2-carboxylate is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Formula : C₁₁H₁₃N₃O₂S₂
- Molecular Weight : 285.37 g/mol
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, including those involved in metabolic pathways. For instance, it has demonstrated inhibitory effects on tyrosinase, an enzyme critical for melanin production, making it a potential candidate for skin-whitening agents .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens. Its thioamide group may play a crucial role in disrupting microbial cell walls or metabolic processes .
- Anticancer Activity : There is emerging evidence that compounds with similar structures possess anticancer properties. The ability to induce apoptosis in cancer cells has been noted in related thiophene derivatives, suggesting potential applications in cancer therapy .
Antimicrobial Activity
A study conducted by Hamidian et al. (2013) evaluated the antimicrobial properties of various thiophene derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL .
Pathogen Type | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 30 |
Escherichia coli | 25 |
Candida albicans | 40 |
Anticancer Potential
In a recent investigation into the anticancer properties of thiophene derivatives, this compound was tested against various cancer cell lines. The compound exhibited IC50 values indicating potent cytotoxicity:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 15 |
MCF-7 (Breast Cancer) | 20 |
A549 (Lung Cancer) | 18 |
These findings suggest that the compound may interfere with cell proliferation and induce apoptosis in cancer cells .
Properties
IUPAC Name |
methyl 3-[[2-cyanoethyl(methyl)carbamothioyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c1-14(6-3-5-12)11(17)13-8-4-7-18-9(8)10(15)16-2/h4,7H,3,6H2,1-2H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUDMEUVYOPXIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C(=S)NC1=C(SC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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